molecular formula C14H14O3 B13998267 3-(7-Methoxynaphthalen-2-yl)propanoic acid CAS No. 5665-25-8

3-(7-Methoxynaphthalen-2-yl)propanoic acid

Cat. No.: B13998267
CAS No.: 5665-25-8
M. Wt: 230.26 g/mol
InChI Key: AZLPGMNLGTWUGQ-UHFFFAOYSA-N
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Description

3-(7-Methoxynaphthalen-2-yl)propanoic acid is an organic compound with the molecular formula C14H14O3. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains a methoxy group at the 7th position and a propanoic acid group at the 3rd position of the naphthalene ring. This compound is structurally related to nonsteroidal anti-inflammatory drugs (NSAIDs) like naproxen, which is widely used for its anti-inflammatory, analgesic, and antipyretic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(7-Methoxynaphthalen-2-yl)propanoic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

Chemical Reactions Analysis

Types of Reactions

3-(7-Methoxynaphthalen-2-yl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(7-Methoxynaphthalen-2-yl)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and analgesic properties.

    Medicine: Studied as a potential lead compound for the development of new NSAIDs with improved efficacy and reduced side effects.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 3-(7-Methoxynaphthalen-2-yl)propanoic acid is similar to that of other NSAIDs. It inhibits the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, which are involved in the biosynthesis of prostaglandins. Prostaglandins are lipid compounds that mediate inflammation, pain, and fever. By inhibiting COX enzymes, the compound reduces the production of prostaglandins, thereby exerting its anti-inflammatory, analgesic, and antipyretic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(7-Methoxynaphthalen-2-yl)propanoic acid is unique due to its specific substitution pattern on the naphthalene ring, which may confer distinct pharmacological properties compared to other NSAIDs. Its methoxy group at the 7th position and propanoic acid group at the 3rd position provide a unique structural framework that can be further modified to enhance its biological activity and reduce potential side effects .

Properties

CAS No.

5665-25-8

Molecular Formula

C14H14O3

Molecular Weight

230.26 g/mol

IUPAC Name

3-(7-methoxynaphthalen-2-yl)propanoic acid

InChI

InChI=1S/C14H14O3/c1-17-13-6-5-11-4-2-10(3-7-14(15)16)8-12(11)9-13/h2,4-6,8-9H,3,7H2,1H3,(H,15,16)

InChI Key

AZLPGMNLGTWUGQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=CC(=C2)CCC(=O)O)C=C1

Origin of Product

United States

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